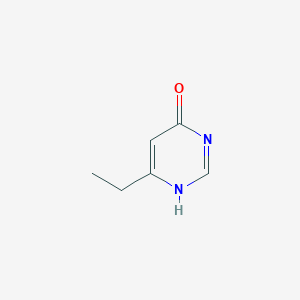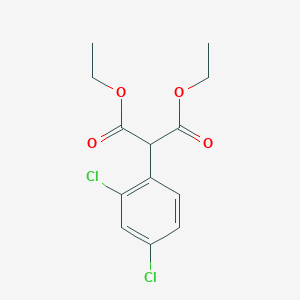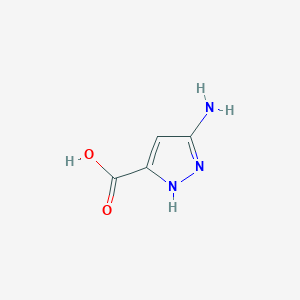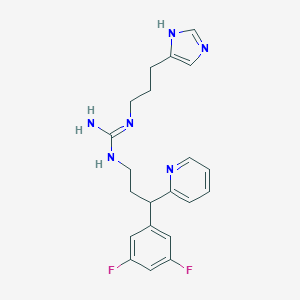
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating various neurological disorders. BPAP belongs to the class of compounds known as benzodioxoles, which are known to have a range of pharmacological effects.
Wirkmechanismus
BPAP acts as a partial agonist of the dopamine D2 receptor and enhances the release of dopamine in the brain. BPAP also has affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
BPAP has been shown to have a range of biochemical and physiological effects, including enhancing dopamine release, improving cognitive function, and reducing oxidative stress. BPAP has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPAP in lab experiments is its specificity for the dopamine D2 receptor, which allows researchers to study the effects of dopamine signaling in the brain. However, BPAP may have off-target effects on other receptors, which could complicate data interpretation. Additionally, BPAP has a short half-life, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on BPAP. One area of interest is its potential use in treating Parkinson's disease, as BPAP has been shown to have neuroprotective effects and to enhance dopamine release. Another area of interest is its potential use in treating depression and cognitive impairment, as BPAP has been shown to improve cognitive function and to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of BPAP and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
BPAP has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and cognitive impairment. BPAP has been shown to have neuroprotective effects and to enhance the release of dopamine and other neurotransmitters in the brain. BPAP has also been studied for its potential use in treating sleep disorders, such as narcolepsy.
Eigenschaften
CAS-Nummer |
122892-32-4 |
|---|---|
Produktname |
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide |
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c24-21(17-5-8-19-20(13-17)27-15-26-19)22-14-16-3-6-18(7-4-16)25-12-11-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14-15H2,(H,22,24) |
InChI-Schlüssel |
UNOOSJZCTDJNIF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Synonyme |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-[2-(1-PYRROLIDINYL)ETHOXY]PHENYL]METHYL]- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)




